molecular formula C8H11N5S B12948391 1-(2-(Thietan-3-ylamino)ethyl)-1H-1,2,4-triazole-3-carbonitrile

1-(2-(Thietan-3-ylamino)ethyl)-1H-1,2,4-triazole-3-carbonitrile

Cat. No.: B12948391
M. Wt: 209.27 g/mol
InChI Key: JJJPFGWWRQPFHC-UHFFFAOYSA-N
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Description

1-(2-(Thietan-3-ylamino)ethyl)-1H-1,2,4-triazole-3-carbonitrile is a compound that features a thietane ring, a triazole ring, and a carbonitrile group. Thietanes are four-membered sulfur-containing heterocycles, while triazoles are five-membered rings containing three nitrogen atoms. The combination of these structural motifs makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing thietanes is through the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes with sodium sulfide . The triazole ring can be introduced via cyclization reactions involving hydrazine derivatives and nitriles .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and purity. This could include the use of continuous flow reactors for the thioetherification step and advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Thietan-3-ylamino)ethyl)-1H-1,2,4-triazole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile group.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe for studying sulfur-containing biomolecules.

    Medicine: Potential use in drug discovery due to its unique structural features.

    Industry: As a building block for the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Thietan-3-ylamino)ethyl)-1H-1,2,4-triazole-3-carbonitrile would depend on its specific application. In biological systems, it could interact with enzymes or receptors through its triazole and thietane rings, potentially inhibiting or modulating their activity. The carbonitrile group could also participate in covalent bonding with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Thietan-3-ylamino)ethyl)-1H-1,2,4-triazole-3-carbonitrile is unique due to the combination of its structural motifs, which can confer distinct chemical reactivity and biological activity. The presence of both a thietane and a triazole ring in a single molecule is relatively rare, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H11N5S

Molecular Weight

209.27 g/mol

IUPAC Name

1-[2-(thietan-3-ylamino)ethyl]-1,2,4-triazole-3-carbonitrile

InChI

InChI=1S/C8H11N5S/c9-3-8-11-6-13(12-8)2-1-10-7-4-14-5-7/h6-7,10H,1-2,4-5H2

InChI Key

JJJPFGWWRQPFHC-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NCCN2C=NC(=N2)C#N

Origin of Product

United States

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